molecular formula C15H28O3 B139098 Glycidyl laurate CAS No. 1984-77-6

Glycidyl laurate

Cat. No.: B139098
CAS No.: 1984-77-6
M. Wt: 256.38 g/mol
InChI Key: PTLZMJYQEBOHHM-UHFFFAOYSA-N
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Description

Glycidyl laurate, also known as glycidyl dodecanoate, is an ester formed from glycidol and lauric acid. It is a white to cream-colored solid with the molecular formula C₁₅H₂₈O₃. This compound is primarily used in the cosmetics and personal care industry due to its emollient and moisturizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl laurate can be synthesized through the esterification of glycidol with lauric acid. One method involves the use of surfactant-lipase complexes as catalysts in organic media. The reaction is typically carried out at 35°C using cyclohexane as the solvent .

Industrial Production Methods: In industrial settings, this compound can be prepared with high yield and purity using toluene as the solvent. The reaction involves epichlorohydrin and sodium laurate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, at 100°C for 3 hours .

Chemical Reactions Analysis

Types of Reactions: Glycidyl laurate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form glycidyl esters.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form glycidol and lauric acid.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the epoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group.

Major Products:

    Oxidation: Glycidyl esters.

    Hydrolysis: Glycidol and lauric acid.

    Substitution: Various substituted glycidyl derivatives.

Scientific Research Applications

Glycidyl laurate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Monolaurin (Glyceryl laurate): A monoglyceride formed from glycerol and lauric acid.

    Glycidyl stearate: An ester formed from glycidol and stearic acid, used in similar applications as glycidyl laurate.

Uniqueness: this compound is unique due to its epoxy group, which allows it to participate in a wider range of chemical reactions compared to other similar compounds like monolaurin. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

oxiran-2-ylmethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLZMJYQEBOHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316631
Record name Glycidyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-77-6
Record name Glycidyl laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycidyl laurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541
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Record name Glycidyl laurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method for synthesizing Glycidyl laurate, and what factors influence the yield?

A1: Research indicates that this compound can be synthesized efficiently using lauric acid as a starting material through a multi-step process involving saponification and esterification []. The esterification step, specifically, has been optimized using orthogonal design methodology to determine the impact of various reaction parameters on the yield []. Studies show that using toluene as a solvent, maintaining an epichlorohydrin to sodium laurate molar ratio of 2:1, reacting at 100°C for 3 hours, and utilizing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst at 5% molar equivalent of sodium laurate leads to a product yield exceeding 95% []. This highlights the significance of optimizing reaction conditions for maximizing this compound production.

Q2: What are the potential carcinogenic properties associated with this compound?

A2: While this compound has potential applications in various industries, research points to potential carcinogenic risks associated with this compound []. Studies involving subcutaneous injections of this compound in mice have shown the development of sarcomas at the injection site []. These findings underscore the importance of careful handling and further research to fully understand the safety profile of this compound, particularly regarding long-term exposure and potential carcinogenic effects in different biological systems.

Q3: How can this compound be quantified in complex matrices like edible oils?

A3: Accurately determining this compound levels in complex mixtures like edible oils is crucial due to its potential presence as a food processing contaminant. Research demonstrates a robust method for quantifying this compound and other related glycidyl esters in edible oils using a combination of gel permeation chromatography (GPC), solid-phase extraction (SPE) cleanup, and liquid chromatography coupled with mass spectrometry (LC-MS) detection []. This method boasts high sensitivity, with a limit of quantification in oil samples ranging from 50 to 100 μg/kg depending on the specific glycidyl ester []. Utilizing stable isotope-labeled internal standards further enhances the accuracy and reliability of this quantification method, making it a valuable tool for monitoring this compound levels in food and other complex matrices.

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